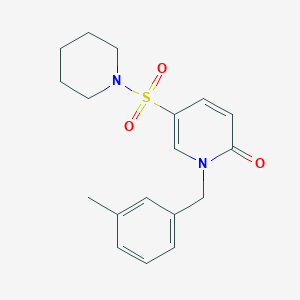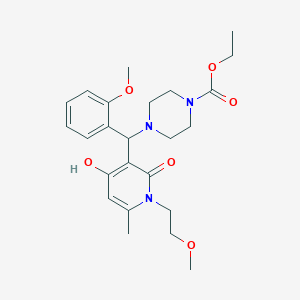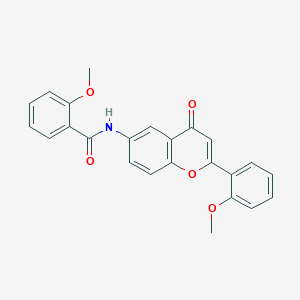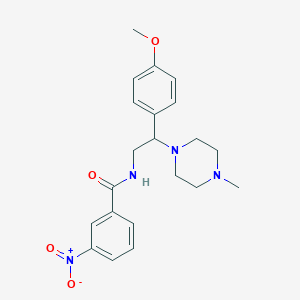
N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide, is a derivative of benzamide with potential pharmacological properties. It is structurally related to a series of compounds that have been synthesized and evaluated for their affinity and selectivity towards dopamine receptors, particularly the D4 subtype, which is implicated in various neurological and psychiatric disorders . The compound's structure includes a methoxybenzamide moiety and a methylpiperazine group, which are common features in ligands with affinity for dopamine receptors.
Synthesis Analysis
The synthesis of related compounds involves the formation of an amide bond between a substituted benzamide and a piperazine ring. For instance, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a close analogue, was achieved by linking the benzamide fragment to the piperazine ring via an alkyl chain . Modifications to the amide bond and the alkyl chain length were found to affect the dopamine D4 receptor affinity, with elongation generally causing a decrease in affinity . The synthesis of these compounds is typically followed by binding studies to evaluate their affinity for various receptors.
Molecular Structure Analysis
The molecular structure of related benzamides has been characterized using various spectroscopic methods, including NMR, MS, and IR, as well as X-ray diffraction . These studies help in understanding the structure-property relationships, which are crucial for the design of compounds with desired biological activities. The crystal structure of a similar compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, revealed a monoclinic space group with specific unit cell parameters, and the structure was stabilized by pi-pi conjugation and hydrogen bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide ring and the piperazine moiety. For example, the nitro group in 4-nitro-N-phenylbenzamides is a key functional group that can undergo reduction to form amino derivatives, which have different pharmacological properties . The presence of electron-donating or electron-withdrawing groups on the benzamide ring can also affect the compound's reactivity and, consequently, its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The polarizability and molar refraction of a related antiemetic drug were studied in aqueous solutions, indicating the influence of drug concentration on these properties . These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, as they can affect absorption, distribution, metabolism, and excretion (ADME) profiles.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound was involved in a study focusing on the synthesis and analysis of new psychoactive substances. It was synthesized by reacting 4-methoxybenzoyl chloride with 1-methylpiperazine, highlighting its relevance in creating novel compounds for research purposes (Power et al., 2014).
Advanced Radiopharmaceutical Synthesis
- An efficient method for the automated synthesis of a related compound, 4-(2′-methoxyphenyl)-1-[2′-(N-2″-pyridinyl)-p-[18F]fluorobenzamido]ethylpiperazine (p-[18F]MPPF), was developed. This showcases the compound's role in the production of sophisticated radiolabeled compounds for medical imaging (Hayashi et al., 2012).
Anticonvulsant Research
- The compound's derivative, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrated high anticonvulsive activity in studies, pointing towards its potential as a base for developing new anticonvulsant drugs (Sych et al., 2018).
Bioactive Compound Development
- Related compounds were studied for their cytotoxic/anticancer and carbonic anhydrase inhibitory effects, indicating the compound's relevance in the creation of bioactive molecules for therapeutic purposes (Gul et al., 2019).
Neurotropic Properties
- Analogous compounds were evaluated for their psycho- and neurotropic properties, demonstrating potential for development into psychoactive medications (Podolsky et al., 2017).
Molecular Studies
- N,N-Diacylaniline derivatives, which include similar molecular structures, were synthesized and characterized, contributing to the understanding of molecular properties and interactions (Al‐Sehemi et al., 2017).
Polymerization Research
- Studies involving N-phenylalkoxyamine derivatives, closely related to the compound, provided insights into controlled polymerization processes (Greene & Grubbs, 2010).
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-23-10-12-24(13-11-23)20(16-6-8-19(29-2)9-7-16)15-22-21(26)17-4-3-5-18(14-17)25(27)28/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYMIRDIDBDWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B3002558.png)
![2-((3-chlorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3002559.png)
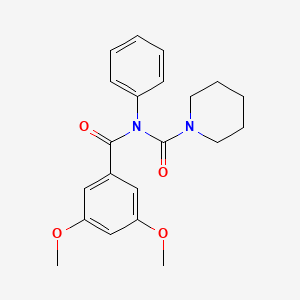
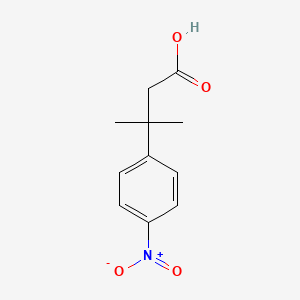


![3-[[1-(2-Ethoxyacetyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B3002566.png)


